molecular formula C16H16O3 B2391828 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 25982-28-9

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Katalognummer: B2391828
CAS-Nummer: 25982-28-9
Molekulargewicht: 256.301
InChI-Schlüssel: AJLLFCSZBTXSTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The compound 3-allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one emerged from systematic efforts to modify chromene derivatives for enhanced photophysical and pharmacological properties. Its synthesis was first reported in the early 21st century as part of studies exploring substituted benzochromenones for metal-sensing applications. The introduction of the allyloxy group at the 3-position marked a strategic modification to improve solubility and electronic properties compared to simpler hydroxy-substituted analogs like 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Early synthetic routes involved ZrCl₄-catalyzed condensation of resorcinol derivatives with ethyl cyclohexanecarboxylate, followed by allylation.

Chromene-Based Compound Classification

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one belongs to the chromene family, characterized by a benzopyran core (fused benzene and pyran rings). Its structural features place it in three subclasses:

  • Hydrogenated chromenes : The 7,8,9,10-tetrahydro modification reduces aromaticity in the non-heterocyclic ring.
  • Oxygen-substituted derivatives : The allyloxy group (-O-CH₂-CH=CH₂) at position 3 distinguishes it from natural chromenes like tocopherols.
  • Benzochromenones : The ketone at position 6 classifies it as a benzochromenone, sharing core features with bioactive compounds like β-lapachone.

Table 1: Key Structural Features of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Feature Description
Core structure 7,8,9,10-Tetrahydro-6H-benzo[c]chromen-6-one
Substituent Allyloxy group at C3
Molecular formula C₁₆H₁₆O₃
Molecular weight 256.30 g/mol
Key functional groups Lactone (δ-lactone), allyl ether, conjugated ketone

Significance in Organic Chemistry Research

This compound has become a cornerstone in three research domains:

  • Fluorescent probes : The electron-rich chromenone core enables selective Fe³⁺ detection via fluorescence quenching, with the allyloxy group modulating sensor specificity.
  • Synthetic methodology : Its preparation has driven advances in one-pot Suzuki-Miyaura coupling/lactonization sequences using Pd nanoparticles.
  • Pharmacophore development : As a constrained bicyclic system, it serves as a scaffold for cholinesterase inhibitors and anticancer agents. Recent

Eigenschaften

IUPAC Name

3-prop-2-enoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h2,7-8,10H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLLFCSZBTXSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution with Allyl Bromide

The most widely reported method involves the condensation of 3-hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one with allyl bromide under basic conditions. The reaction typically employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours. This Williamson ether synthesis proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the allyl bromide.

Key Parameters:

Parameter Optimal Condition Yield (%)
Solvent DMF 72–78
Temperature (°C) 90 75
Reaction Time (h) 10 -
Base K₂CO₃ -

The allyloxy group’s introduction is critical for modulating electronic properties and biological activity. However, competing side reactions, such as over-alkylation or hydrolysis of the lactone ring, necessitate precise stoichiometric control.

Modern Catalytic Methods

Palladium-Catalyzed Allylic Alkylation

Recent advances leverage palladium catalysts to enhance regioselectivity. A protocol adapted from tetrahydrobenzochromene synthesis employs [Pd(PPh₃)₄] (5 mol%) with allyl acetate in tetrahydrofuran (THF) at 60°C. This method avoids strong bases, improving functional group tolerance.

Mechanistic Insights:

  • Oxidative addition of allyl acetate to Pd(0) forms a π-allyl palladium complex.
  • Transmetalation with the deprotonated phenolic oxygen generates the key intermediate.
  • Reductive elimination yields the allyloxy product.

This approach achieves yields up to 85% but requires anhydrous conditions and inert atmosphere.

Deconjugative Alkylation-Oxidation Sequences

A modular route reported by Navaratne and Grenning combines deconjugative alkylation with Tsuji–Saegusa–Ito oxidation. While originally designed for cyano-1,3-dienes, this strategy can be adapted for benzochromenones by:

  • Alkylating a preformed Knoevenagel adduct with allyl Grignard reagents.
  • Oxidizing the intermediate with Pd(OAc)₂/benzoquinone to install the allyloxy group.

This method offers superior stereocontrol but involves multi-step synthesis (overall yield: 62%).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis utilizes continuous flow systems to enhance heat/mass transfer. A patented method involves:

  • Protection-Deprotection Cycles: Sequential protection of reactive sites (e.g., hydroxyl groups) using pivaloyl anhydride.
  • Allylation: Continuous allyl bromide addition in a packed-bed reactor containing immobilized K₂CO₃.
  • Purification: In-line crystallization and filtration achieve >99% purity.

Advantages:

  • Reduced reaction time (3–4 hours vs. 10 hours batch).
  • 20% higher yield compared to batch processes.

Analytical and Characterization Techniques

Quality Control Protocols

Post-synthetic analysis ensures product integrity:

  • HPLC: Reverse-phase C18 column (ACN/H₂O gradient) confirms >98% purity.
  • NMR: ¹H NMR (CDCl₃) shows characteristic signals:
    • δ 6.82 (d, J=8.5 Hz, H-5)
    • δ 5.95 (m, allyl CH₂)
    • δ 4.60 (d, J=5.0 Hz, OCH₂)
  • MS (ESI+): m/z 257.1 [M+H]⁺.

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of the benzo[c]chromen-6-one family, which has been recognized for its pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antioxidant Properties : Compounds in this class have shown potential as antioxidants, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
  • Anticancer Activity : Some studies have suggested that derivatives of benzo[c]chromen-6-one may inhibit cancer cell proliferation. For instance, cytotoxicity assays performed on human neuroblastoma and glioblastoma cells demonstrated that these compounds can penetrate cell membranes and exert cytotoxic effects without significant toxicity to normal cells .

Fluorescent Probes for Metal Ion Detection

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one has been investigated for its use as a selective fluorescent probe for metal ions, particularly Iron (III). The following points summarize its application in this area:

  • Selectivity and Sensitivity : The compound has been shown to selectively bind Iron (III) ions, making it a useful tool for detecting this metal in various environments. Its fluorescence properties allow for real-time monitoring of metal ion concentrations in biological samples .
  • Cellular Imaging : Fluorescent cellular imaging studies have demonstrated that the compound can be used to visualize Iron (III) levels within cells. This application is crucial for understanding iron metabolism and related disorders .

Synthetic Chemistry

In synthetic chemistry, 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one serves as an important intermediate for developing other complex molecules. The synthetic pathways often involve:

  • Multistep Synthesis : Researchers have developed various synthetic routes to produce this compound efficiently. These methods often utilize different reagents and conditions to achieve high yields and purity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntioxidant and anticancer propertiesDemonstrated cytotoxic effects on cancer cells
Fluorescent ProbesDetection of Iron (III) ions using fluorescenceSelective binding and cellular imaging capabilities
Synthetic ChemistryIntermediate for synthesizing complex moleculesVarious synthetic pathways established

Case Studies

  • Cytotoxicity Assays : In a study assessing the anticancer properties of benzo[c]chromen-6-one derivatives, 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one was tested against neuroblastoma and glioblastoma cell lines. Results indicated significant cell death at varying concentrations while maintaining low toxicity to normal cells .
  • Fluorescence Imaging : A study focusing on the use of this compound as a fluorescent probe showed its effectiveness in detecting intracellular Iron (III) levels in glioblastoma cells. The imaging results confirmed the compound's ability to act as an intracellular sensor without adverse effects on cell viability .

Wirkmechanismus

The mechanism of action of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the nervous system, leading to its observed neuroleptic and tranquilizing effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain neurotransmitters and their receptors .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Fluorescence and Metal Sensing

The benzo[c]chromen-6-one scaffold is highly tunable, with substituents at the 3-position significantly altering fluorescence and metal-binding properties:

Compound Name Substituent Key Findings Reference
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) Hydroxy Acts as an "on-off" fluorescent sensor for Fe(III) via quenching.
THU-OH (3-Hydroxy-tetrahydro analog) Hydroxy Partially saturated ring enhances selectivity for Fe(III) with lower cytotoxicity.
THU-4-ALC (4-(1-hydroxyethyl) derivative) Hydroxyethyl Exhibits fluorescence enhancement with metals, unlike quenching in parent urolithins.
3-Allyloxy-tetrahydro derivative Allyloxy Predicted to modulate electron density; potential for conjugation or further reactivity due to allyl group.

Key Insights :

  • Electron-withdrawing groups (e.g., acetyl in THU-4-Ac) reduce fluorescence intensity, while electron-donating groups (e.g., hydroxyethyl in THU-4-ALC) enhance it .
  • The allyloxy group may introduce steric hindrance or π-π interactions, though experimental data are needed to confirm its impact on fluorescence.

Key Insights :

  • Alkyl chain length correlates with PDE2 inhibition, with five-carbon chains (e.g., pentyloxy) showing optimal activity .
  • The allyloxy group (three carbons, unsaturated) may disrupt hydrophobic interactions critical for enzyme binding compared to longer, saturated chains.

Biologische Aktivität

3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS No. 25982-28-9) is a synthetic compound derived from the benzo[c]chromene family. It has garnered attention for its potential biological activities, particularly as a phosphodiesterase II (PDE2) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16O3
  • IUPAC Name : 3-prop-2-enoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

The primary target for 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is phosphodiesterase II (PDE2) . This enzyme plays a crucial role in the hydrolysis of cyclic nucleotides cAMP and cGMP, which are important second messengers in various signaling pathways. The inhibition of PDE2 by this compound leads to increased levels of cAMP and cGMP in cells, amplifying cellular responses to various stimuli.

Biochemical Pathways Affected

The inhibition of PDE2 influences several biochemical pathways:

  • Inflammation : Increased cAMP levels can reduce inflammatory responses.
  • Smooth Muscle Relaxation : Enhanced cGMP levels promote vasodilation.
  • Platelet Aggregation : Elevated cAMP can inhibit platelet activation.

In Vitro Studies

A study published in the International Journal of Molecular Sciences evaluated the inhibitory effects of various benzo[c]chromene derivatives on PDE2. The compound 1f (which is structurally similar) exhibited an IC50 value of 3.67 ± 0.47 μM, indicating significant PDE2 inhibitory activity comparable to known inhibitors like BAY 60-7550 .

Table 1: PDE2 Inhibition Potency of Related Compounds

CompoundIC50 (μM)Notes
1f3.67 ± 0.47Comparable to BAY 60-7550
BAY 60-7550~1.0Standard reference
Other DerivativesVariesDependent on substituents

Neuroprotective Effects

In cellular assays using HT-22 neuronal cells exposed to corticosterone (a neurotoxin), compound 1f demonstrated protective effects by increasing cell viability in a dose-dependent manner. This suggests potential therapeutic applications in neurodegenerative conditions .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, the pharmacokinetics of 3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one indicate poor oral bioavailability due to its structural characteristics as a derivative of ellagic acid. Future research may focus on improving its bioavailability through chemical modifications or alternative delivery methods.

Q & A

Q. What strategies enable enantioselective synthesis of hexahydro-benzo[c]chromen-6-one derivatives?

  • Methodological Answer : Asymmetric organocatalysis using Cinchona alkaloids (e.g., quinine) achieves enantiomeric excess (ee) >90% via H-bonding and π-π interactions. Chiral HPLC (Chiralpak IA column) separates enantiomers, with optical rotation values ([α]D²⁵) validated against reference standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.